5-Bromo-2-(methylthio)pyridine
Overview
Description
5-Bromo-2-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is characterized by a bromine atom at the 5-position and a methylthio group at the 2-position on a pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
5-Bromo-2-(methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Safety and Hazards
5-Bromo-2-(methylthio)pyridine may cause serious eye damage, respiratory irritation, skin irritation, and could be harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the eyes or skin, rinse cautiously with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyridine typically involves the bromination of 2-(methylthio)pyridine. One common method is the reaction of 2-(methylthio)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[][2].
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions[][2].
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylthio)pyridine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and methylthio groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Bromo-5-(methylthio)pyridine
- 5-Bromo-2-(methylthio)pyrimidine
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Comparison: Compared to its analogs, 5-Bromo-2-(methylthio)pyridine exhibits unique reactivity and selectivity due to the positioning of the bromine and methylthio groups on the pyridine ring. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYLVDSPYTKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465421 | |
Record name | 5-bromo-2-methylsulfanyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51933-78-9 | |
Record name | 5-bromo-2-methylsulfanyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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